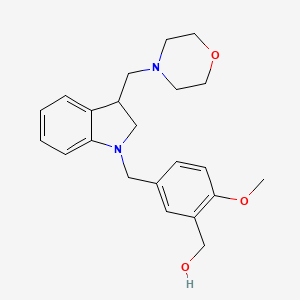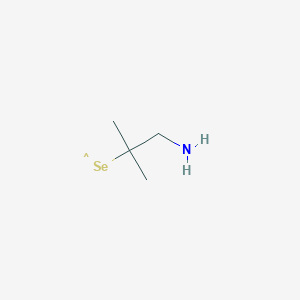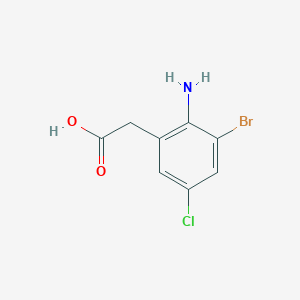
2H-Thiopyran, tetrahydro-2-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyltetrahydro-2H-thiopyran is a heterocyclic compound characterized by a six-membered ring containing a sulfur atom. This compound is a derivative of thiopyran, where the oxygen atom in pyran is replaced by sulfur, and it features an allyl group attached to the ring. Thiopyrans are known for their diverse biological activities and are integral components in various natural products and pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyltetrahydro-2H-thiopyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can be employed to synthesize thiopyran derivatives . Another method includes the cyclization of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
Industrial production of 2-Allyltetrahydro-2H-thiopyran typically involves scalable and efficient synthetic routes. The use of metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed for the synthesis of highly functionalized thiopyran derivatives . This method is advantageous due to its stereoselectivity and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Allyltetrahydro-2H-thiopyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the sulfur atom and the allyl group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 2-Allyltetrahydro-2H-thiopyran, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can reduce thiopyran derivatives to their corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as halides or amines can replace the allyl group under suitable conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiopyran derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
2-Allyltetrahydro-2H-thiopyran has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, thiopyran derivatives have been explored for their potential therapeutic applications, including antibacterial, antifungal, anti-inflammatory, antiviral, antidiabetic, and anticancer properties . In the industry, these compounds are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Allyltetrahydro-2H-thiopyran involves its interaction with various molecular targets and pathways. The sulfur atom in the thiopyran ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to interact with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2H-Thiopyran: A similar compound with a sulfur atom in the ring but without the allyl group.
4H-Thiopyran: Another isomer of thiopyran with different double bond arrangements.
Pyran: The oxygen analog of thiopyran, where the sulfur atom is replaced by oxygen.
Uniqueness
2-Allyltetrahydro-2H-thiopyran is unique due to the presence of the allyl group, which enhances its reactivity and potential for chemical modifications. This structural feature distinguishes it from other thiopyran derivatives and contributes to its diverse range of applications in scientific research and industry .
Properties
CAS No. |
62162-10-1 |
|---|---|
Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
2-prop-2-enylthiane |
InChI |
InChI=1S/C8H14S/c1-2-5-8-6-3-4-7-9-8/h2,8H,1,3-7H2 |
InChI Key |
NXNMJVPKONBZKA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



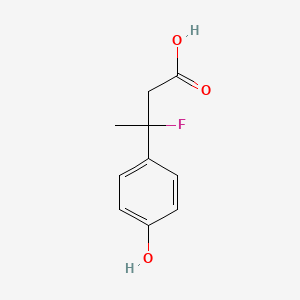
![[1,3]Oxathiolo[5,4-d]pyrimidine](/img/structure/B13115279.png)
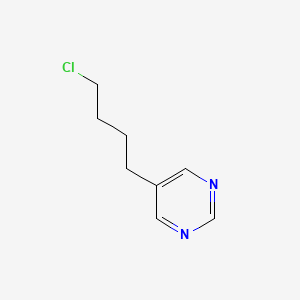
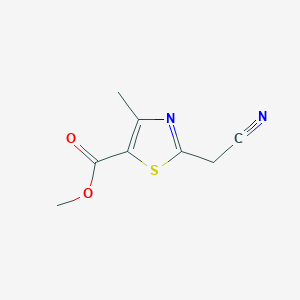
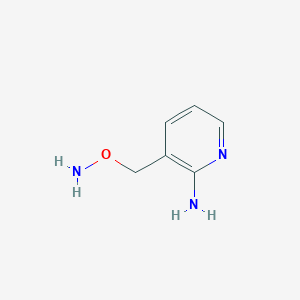
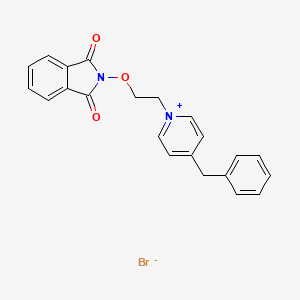
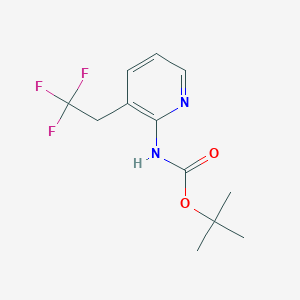

![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)
